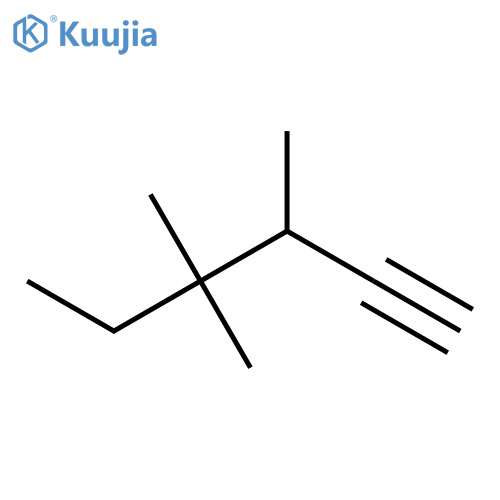Cas no 1802057-94-8 (3,4,4-Trimethylhex-1-yne)

3,4,4-Trimethylhex-1-yne structure
商品名:3,4,4-Trimethylhex-1-yne
3,4,4-Trimethylhex-1-yne 化学的及び物理的性質
名前と識別子
-
- 3,4,4-trimethylhex-1-yne
- EN300-1997635
- 1802057-94-8
- 3,4,4-Trimethylhex-1-yne
-
- インチ: 1S/C9H16/c1-6-8(3)9(4,5)7-2/h1,8H,7H2,2-5H3
- InChIKey: DLURNDADMRPTGD-UHFFFAOYSA-N
- ほほえんだ: C(C)(C)(CC)C(C#C)C
計算された属性
- せいみつぶんしりょう: 124.125200510g/mol
- どういたいしつりょう: 124.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
3,4,4-Trimethylhex-1-yne 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1997635-0.05g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1997635-0.25g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1997635-0.5g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1997635-2.5g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1997635-10.0g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-1997635-10g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 10g |
$5221.0 | 2023-09-16 | ||
| Enamine | EN300-1997635-5.0g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-1997635-0.1g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1997635-1.0g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 1g |
$1214.0 | 2023-05-26 | ||
| Enamine | EN300-1997635-1g |
3,4,4-trimethylhex-1-yne |
1802057-94-8 | 1g |
$1214.0 | 2023-09-16 |
3,4,4-Trimethylhex-1-yne 関連文献
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1802057-94-8 (3,4,4-Trimethylhex-1-yne) 関連製品
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
